![molecular formula C14H8ClNO3 B2524448 2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 80460-34-0](/img/structure/B2524448.png)
2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound “Ethanone, 1-(5-chloro-2-hydroxyphenyl)-” is similar in structure, with a molecular formula of C8H7ClO2 and a molecular weight of 170.593 . Another related compound is “Bis(5-chloro-2-hydroxyphenyl)methane”, which is a fungicide effective against many cellulolytic fungi .
Synthesis Analysis
A method for synthesizing a similar compound, “6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzo-triazole-4-carboxylic acid”, has been described. This involves azocoupling of substituted m-phenylenediamine and o-benzoquinonediazide, followed by oxidative cyclization of the corresponding azo compounds .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-5-chlorobenzophenone” has been reported, with a molecular formula of C13H9ClO2 and a molecular weight of 232.662 .
Chemical Reactions Analysis
The reduction and acetylation reactions of “6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzo-triazole-4-carboxylic acid” have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Dichlorophen”, a related compound, have been reported. It has a molecular formula of C13H10Cl2O2 and a molecular weight of 269.123 .
Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering
- Hydrogen-Bonded Networks : Crystal structures of related compounds reveal classical hydrogen bonding, CH–O interactions, and π–π stacking. Researchers explore these interactions for designing functional materials .
Boronic Acid Derivatives
- (5-Chloro-2-hydroxyphenyl)boronic Acid : This derivative has applications in Suzuki-Miyaura cross-coupling reactions and as a building block for organic synthesis .
Phosphorus Chemistry
- Quasiphosphonium Salts : Intramolecular cyclization of related phosphine oxides yields quasiphosphonium salts. Explore their reactivity and potential applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMPZSSDUJUWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione |
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